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molecular formula C6H6ClNO2 B8771404 methyl 5-chloro-1H-pyrrole-3-carboxylate

methyl 5-chloro-1H-pyrrole-3-carboxylate

Cat. No. B8771404
M. Wt: 159.57 g/mol
InChI Key: VNOUGGOQRAWHEW-UHFFFAOYSA-N
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Patent
US04282242

Procedure details

Methyl 5-chloropyrrole-3-carboxylate (900 g.) was refluxed for 9 hours with 20 ml. of methanol and 10 ml. of 1 N sodium hydroxide. Methanol was removed by evaporation, the aqueous residue was diluted with approximately 10 ml. of water and extracted twice with ether. The aqueous phase was acidified with conc. hydrochloric acid and product extracted into ethyl acetate. The three ethyl acetate extracts were combined, washed with saturated sodium chloride, dried over anhydrous sodium sulfate and evaported to product (715 mg., m.p. 175°-178° C.). Recrystallization from methylene chloride/hexane afforded purified 5-chloropyrrole-3-carboxylic acid (300 mg., m.p. 178°-180° C.).
Quantity
900 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[NH:6][CH:5]=[C:4]([C:7]([O:9]C)=[O:8])[CH:3]=1.[OH-].[Na+]>CO>[Cl:1][C:2]1[NH:6][CH:5]=[C:4]([C:7]([OH:9])=[O:8])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
900 g
Type
reactant
Smiles
ClC1=CC(=CN1)C(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Methanol was removed by evaporation
ADDITION
Type
ADDITION
Details
the aqueous residue was diluted with approximately 10 ml
EXTRACTION
Type
EXTRACTION
Details
of water and extracted twice with ether
EXTRACTION
Type
EXTRACTION
Details
extracted into ethyl acetate
WASH
Type
WASH
Details
washed with saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
Recrystallization from methylene chloride/hexane
CUSTOM
Type
CUSTOM
Details
afforded
CUSTOM
Type
CUSTOM
Details
purified 5-chloropyrrole-3-carboxylic acid (300 mg., m.p. 178°-180° C.)

Outcomes

Product
Name
Type
Smiles
ClC1=CC(=CN1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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